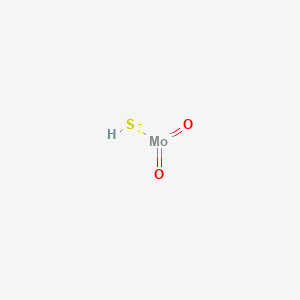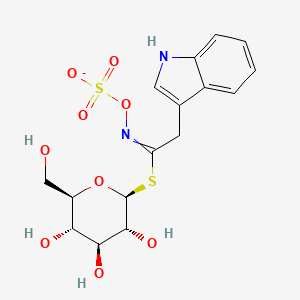
Dioxo(sulfanyl)molybdenum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxo(sulfanyl)molybdenum is an inorganic compound that belongs to the class of transition metal oxides. It consists of a central molybdenum atom in the +5 oxidation state, coordinated to two oxygen atoms and one sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dioxo(sulfanyl)molybdenum can be synthesized through various methods. One common approach involves the reaction of molybdenum trioxide with hydrogen sulfide under controlled conditions. The reaction typically proceeds as follows:
MoO3+H2S→MoO2S+H2O
This method requires precise control of temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of molybdenum-containing ores. The ores are processed to extract molybdenum, which is then subjected to chemical reactions to produce the desired compound. The process may include steps such as roasting, leaching, and purification to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Dioxo(sulfanyl)molybdenum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: The sulfanyl group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are often used.
Substitution: Ligands such as thiolates and phosphines can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state molybdenum oxides.
Reduction: Lower oxidation state molybdenum sulfides.
Substitution: Various molybdenum complexes with different ligands.
Applications De Recherche Scientifique
Dioxo(sulfanyl)molybdenum has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of dioxo(sulfanyl)molybdenum involves its ability to participate in redox reactions. The molybdenum center can cycle between different oxidation states, facilitating the transfer of electrons and oxygen atoms. This redox activity is crucial for its catalytic properties. The compound can interact with various molecular targets, including enzymes and other proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Dioxo(molybdenum) complexes: These compounds have similar structures but may differ in the ligands attached to the molybdenum center.
Dioxo(tungsten) complexes: Tungsten analogs of dioxo(sulfanyl)molybdenum, which exhibit similar chemical properties but with tungsten as the central metal.
Uniqueness: this compound is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in specific catalytic applications where sulfur-containing ligands play a crucial role .
Propriétés
Formule moléculaire |
HMoO2S- |
|---|---|
Poids moléculaire |
161.02 g/mol |
Nom IUPAC |
dioxomolybdenum;sulfanide |
InChI |
InChI=1S/Mo.2O.H2S/h;;;1H2/p-1 |
Clé InChI |
LMGKUBJWYNQHBP-UHFFFAOYSA-M |
SMILES |
O=[Mo]=O.[SH-] |
SMILES canonique |
O=[Mo]=O.[SH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2Z)-2-[2-hydroxy-3,4-dimethoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B1235708.png)
![(5E)-1-[(4-fluorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B1235710.png)
![(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,16,22,23-heptol](/img/structure/B1235711.png)





